1,2-Dichloro-4-fluoro-5-iodobenzene
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Overview
Description
1,2-Dichloro-4-fluoro-5-iodobenzene is an aromatic compound with the molecular formula C6H2Cl2FI. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
The synthesis of 1,2-Dichloro-4-fluoro-5-iodobenzene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the desired halogen atoms. For example, starting with a chlorinated benzene derivative, fluorine and iodine atoms can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions .
Industrial production methods may involve multi-step synthesis routes, including halogenation, purification, and isolation processes to obtain the final product with high purity .
Chemical Reactions Analysis
1,2-Dichloro-4-fluoro-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Scientific Research Applications
1,2-Dichloro-4-fluoro-5-iodobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoro-5-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound can form new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
1,2-Dichloro-4-fluoro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1,2-Dichloro-4-fluoro-5-nitrobenzene: Similar in structure but with a nitro group instead of an iodine atom.
1,2-Dichloro-4-fluoro-5-bromobenzene: Similar in structure but with a bromine atom instead of an iodine atom.
The uniqueness of this compound lies in its specific combination of halogen atoms, which can influence its reactivity and applications in synthesis .
Biological Activity
1,2-Dichloro-4-fluoro-5-iodobenzene, a halogenated aromatic compound, has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C6H3Cl2F I |
Molecular Weight | 272.898 g/mol |
Density | 2.0 ± 0.1 g/cm³ |
Melting Point | 27-29 °C |
Boiling Point | 259 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that influence specific pathways within biological systems.
- Enzyme Interaction : The compound may inhibit or activate enzymes critical in metabolic pathways.
- Receptor Binding : It can interact with nuclear receptors such as PPARγ, which plays a significant role in glucose and lipid metabolism .
- Antimicrobial Activity : Halogenated compounds are known for their antimicrobial properties, potentially acting against drug-resistant pathogens .
Antimicrobial Properties
Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. A review highlighted various halogenated agents as effective against resistant bacterial strains due to their unique modes of action that disrupt cellular processes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of halogen atoms enhances the biological efficacy of aromatic compounds. For instance, modifications at different positions on the benzene ring can significantly alter the compound's potency against specific biological targets .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of several halogenated compounds against Staphylococcus aureus and Escherichia coli.
- Results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics.
- Case Study on Metabolic Effects :
Properties
IUPAC Name |
1,2-dichloro-4-fluoro-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-3-1-5(9)6(10)2-4(3)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNDIAGIFHTRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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